molecular formula C12H20ClN5 B12223046 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12223046
M. Wt: 269.77 g/mol
InChI Key: QTQFGFAANWBQMX-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one substituted with dimethyl groups and the other with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-ethyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the substituent introduced, such as alkylated pyrazoles.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone
  • 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
  • 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-6-5-12(15-17)9-13-7-11-8-14-16(3)10(11)2;/h5-6,8,13H,4,7,9H2,1-3H3;1H

InChI Key

QTQFGFAANWBQMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

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